molecular formula C11H14BF2NO2 B1394553 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1154579-82-4

2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1394553
Key on ui cas rn: 1154579-82-4
M. Wt: 241.04 g/mol
InChI Key: VNZJHRDRAFSPLZ-UHFFFAOYSA-N
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Patent
US08975400B2

Procedure details

A mixture of hydrogen peroxide water (1.50 mL, 13.2 mmol) and 2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2.8 g) in tetrahydrofuran (15 mL) was stirred at room temperature for 2 h, then diluted with water and extracted with ethyl acetate. Combined organic portions were washed with aqueous 5% sodium thiosulfate solution and saturated saline water, dried over anhydrous sodium sulfate and concentrated. Purification via Biotage Spla HPFC system (C18, mobile phase: 0.01% NH4HCO3, CH3CN/water, 10˜95%) afforded the title product as a white solid (450 mg).
Name
hydrogen peroxide water
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].OO.[F:4][C:5]1[C:10]([F:11])=[CH:9][C:8](B2OC(C)(C)C(C)(C)O2)=[CH:7][N:6]=1>O1CCCC1.O>[F:11][C:10]1[CH:9]=[C:8]([OH:1])[CH:7]=[N:6][C:5]=1[F:4] |f:0.1|

Inputs

Step One
Name
hydrogen peroxide water
Quantity
1.5 mL
Type
reactant
Smiles
O.OO
Name
Quantity
2.8 g
Type
reactant
Smiles
FC1=NC=C(C=C1F)B1OC(C(O1)(C)C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
Combined organic portions were washed with aqueous 5% sodium thiosulfate solution and saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification via Biotage Spla HPFC system (C18, mobile phase: 0.01% NH4HCO3, CH3CN/water, 10˜95%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=NC1F)O
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: CALCULATEDPERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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